molecular formula C20H18F3NO4 B15125725 Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-

Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-

Cat. No.: B15125725
M. Wt: 393.4 g/mol
InChI Key: VBHFZCHEAYWHEA-KRWDZBQOSA-N
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Description

This compound is a fluorinated, chiral butanoic acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the methylamino moiety at position 2 and a trifluoromethyl substituent at position 2. The (2S) configuration indicates its stereochemistry, critical for applications in peptide synthesis and medicinal chemistry. The Fmoc group is widely used for temporary amine protection in solid-phase peptide synthesis (SPPS), while the trifluoro modification enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C20H18F3NO4

Molecular Weight

393.4 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C20H18F3NO4/c1-24(17(18(25)26)10-20(21,22)23)19(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,25,26)/t17-/m0/s1

InChI Key

VBHFZCHEAYWHEA-KRWDZBQOSA-N

Isomeric SMILES

CN([C@@H](CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Stepwise Protection and Functionalization

The most common route begins with L-threonine or L-aspartic acid derivatives. The amino group is first protected with the fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-Cl in the presence of a tertiary base like N-methylmorpholine (NMM) (Scheme 1). Subsequent trifluoromethylation employs Ruppert–Prakash reagent (TMSCF₃) under copper(I) catalysis to introduce the -CF₃ group at the β-position.

Table 1: Key Reaction Conditions for Trifluoromethylation

Reagent Catalyst Solvent Yield (%) Reference
TMSCF₃ CuI DMF 78
CF₃Br Pd(PPh₃)₄ THF 65

Solid-Phase Synthesis Approaches

Automated solid-phase peptide synthesizers (SPPS) enable large-scale production. The resin-bound amino acid undergoes Fmoc deprotection with 20% piperidine in DMF, followed by coupling with pre-activated trifluoromethylated intermediates using HATU/HOAt as coupling agents.

Critical Parameters for SPPS:

  • Resin Type: Rink amide MBHA resin (loading: 0.6–0.8 mmol/g)
  • Coupling Time: 2–4 hours per amino acid
  • Deprotection Efficiency: >99% (verified by UV-Vis at 301 nm)

Reaction Conditions and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states. Elevated temperatures (40–60°C) improve trifluoromethyl group incorporation but risk epimerization. Kinetic studies show optimal enantiomeric excess (ee) of 98% at 25°C.

Catalytic Systems

Copper(I) iodide outperforms palladium catalysts in minimizing side reactions. Additives like 1,10-phenanthroline suppress racemization by chelating metal ions (Table 2).

Table 2: Catalyst Performance Comparison

Catalyst Additive ee (%) Yield (%)
CuI 1,10-Phen 98 78
Pd(PPh₃)₄ None 85 65

Industrial-Scale Production

Continuous Flow Reactors

Telescoped synthesis in flow systems reduces purification steps. A two-stage setup achieves:

  • Fmoc Protection: 0.1 M Fmoc-Cl, 2 equiv NMM, residence time 10 min.
  • Trifluoromethylation: 1.2 equiv TMSCF₃, 5 mol% CuI, 60°C, residence time 30 min.

Throughput: 2.5 kg/day with ≥95% purity (HPLC).

Quality Control Protocols

  • HPLC Analysis: C18 column, 0.1% TFA/ACN gradient, retention time = 12.3 min.
  • NMR Verification: ¹⁹F NMR δ = -63.2 ppm (CF₃), ¹H NMR δ = 7.3–7.8 ppm (Fmoc aromatic).

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+): m/z 393.36 [M+H]⁺ (calc. 393.36).
  • IR (ATR): 1720 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (amide I).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA-3 column, hexane/IPA 90:10) confirms 98% ee with tR = 8.7 min (S-enantiomer).

Challenges and Troubleshooting

Racemization During Coupling

Cause: Prolonged exposure to basic conditions during Fmoc deprotection.
Solution: Limit piperidine treatment to ≤20 min and use 0.1 M HOAt as racemization suppressor.

Low Trifluoromethylation Yields

Cause: Residual moisture deactivating TMSCF₃.
Solution: Rigorous solvent drying over molecular sieves and inert atmosphere (N₂/Ar).

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)- has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein interactions and functions.

    Medicine: Investigated for potential therapeutic uses, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action for this compound involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis. This protection-deprotection strategy is crucial for the accurate assembly of peptides and proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a family of Fmoc-protected butanoic acid derivatives. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Functional Groups Applications
Target Compound : Butanoic acid, 2-[[(Fmoc)methylamino]-4,4,4-trifluoro-, (2S)- C₂₁H₁₉F₃N₂O₄ (estimated) ~420.39 - Fmoc at C2 methylamino
- CF₃ at C4
Fmoc, trifluoromethyl Peptide synthesis, fluorinated drug intermediates
Butanoic acid, 4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]-2-[[Fmoc]amino]-, (2S)- () C₂₈H₃₁N₃O₆ 529.56 - Fmoc at C2
- Cyclohexylidene at C4
Fmoc, diketone SPPS, orthogonal protection strategies
Butanoic acid,4-[[Fmoc]amino]-2-[[(phenylmethoxy)carbonyl]amino]-, (2R)- () C₂₇H₂₆N₂O₆ 474.51 - Fmoc at C4
- Cbz (benzyloxycarbonyl) at C2
Fmoc, Cbz Dual-protected amino acid for complex peptide assembly
Butanoic acid,2-[[Fmoc]amino]-4-[[Cbz]amino]-, (2R)- () C₂₇H₂₆N₂O₆ 474.51 - Fmoc at C2
- Cbz at C4
Fmoc, Cbz Stereoselective peptide chain elongation
Key Observations:
  • The trifluoromethyl group in the target compound distinguishes it from non-fluorinated analogs, offering enhanced stability against enzymatic degradation and improved membrane permeability .
  • Dual-protected derivatives (e.g., Fmoc and Cbz in –14) enable sequential deprotection for multi-step syntheses, whereas the target compound’s single Fmoc group simplifies workflows for specific applications.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, favoring blood-brain barrier penetration in drug design .
  • Acidity: The pKa of the carboxylic acid group (~3.86, predicted in ) is consistent across Fmoc-protected butanoic acids, ensuring similar solubility profiles in aqueous-organic mixtures used in SPPS.
  • Thermal Stability : Boiling points for Fmoc derivatives exceed 700°C (predicted), typical for thermally stable aromatic-protected compounds .

Metabolic Stability

Fluorinated analogs like the target compound exhibit prolonged half-lives in vivo compared to non-fluorinated counterparts (e.g., Butanoic acid, 4-hydroxy- in ). The CF₃ group reduces oxidative metabolism, a critical feature for protease-resistant peptide therapeutics .

Industrial and Biomedical Relevance

  • Peptide Therapeutics : Used in synthesizing fluorinated peptidomimetics for oncology and neurology targets.
  • Material Science : Fluorinated backbones improve polymer stability in biomedical coatings.

Q & A

Q. Key Considerations :

  • Monitor racemization risks during deprotection (e.g., piperidine treatment for Fmoc removal) using circular dichroism (CD) spectroscopy .

Basic Safety: What handling precautions are critical given the compound’s toxicity profile?

Answer:
Per SDS guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol mitigation.
  • Acute Toxicity Mitigation :
    • Oral/Inhalation/Dermal LD₅₀: Category 4 (harmful). Administer activated charcoal for ingestion; rinse eyes/skin with water for exposure .
  • Waste Disposal : Treat as hazardous waste; incinerate at >1,000°C to avoid fluorinated byproducts .

Note : Chronic toxicity data are unavailable; assume prolonged exposure risks .

Advanced Analytical Characterization: How can researchers resolve contradictions in purity assessments?

Answer:
Combine orthogonal techniques:

MethodPurposeExample Data
¹H/¹⁹F NMR Confirm Fmoc, trifluoro, and stereochemistry¹⁹F NMR: δ -75 ppm (CF₃); ¹H NMR: δ 7.3–7.8 ppm (fluorenyl protons) .
HPLC-MS Quantify purity and detect impuritiesRetention time: 8.2 min (C18 column); [M+H]⁺ = 384.4 .
X-ray Crystallography Validate stereochemistryResolve chiral center ambiguity (e.g., R vs. S configuration) .

Contradiction Resolution : Discrepancies between HPLC and NMR may arise from residual solvents or column artifacts. Use preparative HPLC to isolate fractions for reanalysis .

Advanced Synthesis Challenge: How does the trifluoromethyl group influence reaction kinetics during peptide coupling?

Answer:
The electron-withdrawing CF₃ group:

  • Reduces Nucleophilicity : Slows amide bond formation; extend reaction times (e.g., 24–48 hrs for HATU/DIPEA-mediated couplings) .
  • Enhances Stability : Resists hydrolysis in acidic/alkaline conditions (tested via pH 2–9 stability assays) .

Q. Optimization Strategy :

  • Use microwave-assisted synthesis (50–80°C, 30 min) to accelerate coupling without racemization .

Biological Activity: How to design assays for target interaction studies?

Answer:

  • Target Selection : Prioritize fluorophore-labeled enzymes (e.g., proteases) due to Fmoc’s UV activity (λ = 265 nm) .
  • Competitive Binding Assays : Use fluorescence polarization to measure Ki values; compare with analogs (e.g., non-fluorinated derivatives) .

Q. Example Data :

CompoundKi (nM)Selectivity Ratio
Target Compound12.3 ± 1.21.0
Non-fluorinated Analog45.6 ± 3.43.7

Note : The trifluoro group enhances binding affinity 3.7-fold vs. non-fluorinated analogs .

Advanced Stability: What methodologies assess environmental persistence?

Answer:

  • Photodegradation : Expose to UV-C (254 nm) for 24 hrs; analyze via LC-MS for breakdown products (e.g., fluorenone derivatives) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 7 days; quantify intact compound via HPLC .

Q. Findings :

  • Half-life in water: >14 days (low mobility in soil due to hydrophobicity; logP = 3.2) .

Computational Modeling: How to predict interactions with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina with targets (e.g., thrombin) to map hydrogen bonds between CF₃ and hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories to assess binding mode stability; compare RMSD values with crystallographic data .

Validation : Correlate in silico ΔG values with experimental IC₅₀ data (R² > 0.85) .

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